molecular formula C14H11ClF3NO3S B5139297 N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide

Cat. No. B5139297
M. Wt: 365.8 g/mol
InChI Key: GCMLGEQNCLPUQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide is a chemical compound that belongs to the sulfonamide class of drugs. It is commonly referred to as CFTR(inh)-172 and is known for its use in scientific research. The compound has been shown to have potential therapeutic applications in the treatment of cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide involves the inhibition of CFTR channels. CFTR channels are responsible for the transport of chloride ions across cell membranes. In cystic fibrosis, mutations in the CFTR gene lead to a defective CFTR protein, resulting in reduced chloride transport and impaired secretion of mucus. By inhibiting CFTR channels, N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide can mimic the effects of CFTR mutations and be used to study the pathophysiology of cystic fibrosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide are primarily related to its inhibition of CFTR channels. Inhibition of CFTR channels can lead to changes in ion transport, mucus secretion, and other cellular processes. The compound has been shown to be effective in blocking CFTR channels in various cell types, including airway epithelial cells, intestinal cells, and pancreatic cells. This inhibition can be used to study the pathophysiology of cystic fibrosis and to develop new therapies for the disease.

Advantages and Limitations for Lab Experiments

The advantages of using N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide in lab experiments include its specificity for CFTR channels and its ability to mimic the effects of CFTR mutations. The compound has been extensively studied and has a well-established mechanism of action. However, there are limitations to its use. The compound may have off-target effects, and its potency may vary depending on the cell type and experimental conditions. Additionally, the compound may have limited solubility in aqueous solutions, which can affect its effectiveness in certain experiments.

Future Directions

There are several future directions for the use of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide in scientific research. One direction is the development of new therapies for cystic fibrosis based on the compound's ability to inhibit CFTR channels. Another direction is the use of the compound in the study of other diseases that involve ion transport and cellular secretion, such as chronic obstructive pulmonary disease and pancreatic cancer. Additionally, the compound may be used in the development of new drugs that target ion channels and other membrane proteins.

Synthesis Methods

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide can be synthesized using a variety of methods. One such method involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-chloro-3-(trifluoromethyl)aniline in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide has been extensively used in scientific research as a CFTR(inh)-172 inhibitor. CFTR(inh)-172 is a specific inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. The compound has been shown to be effective in blocking the function of CFTR channels in various cell types, including airway epithelial cells, intestinal cells, and pancreatic cells. This inhibition of CFTR channels can be used to study the pathophysiology of cystic fibrosis and to develop new therapies for the disease.

properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3NO3S/c1-22-10-3-5-11(6-4-10)23(20,21)19-9-2-7-13(15)12(8-9)14(16,17)18/h2-8,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMLGEQNCLPUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.